molecular formula C12H11BrClN B12842356 1-Benzyl-2-chloropyridinium bromide

1-Benzyl-2-chloropyridinium bromide

Cat. No.: B12842356
M. Wt: 284.58 g/mol
InChI Key: HOSJIUMJRRPKOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-benzyl-2-chloropyridinium bromide typically involves the reaction of 2-chloropyridine with benzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-2-chloropyridinium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzyl-2-chloropyridinium bromide primarily involves its ability to form stable derivatives with thiol groups. This property is exploited in analytical chemistry to enhance the detection and quantification of thiols. The compound reacts with thiols to form S-pyridinium derivatives, which can be detected using UV spectroscopy .

Comparison with Similar Compounds

1-Benzyl-2-chloropyridinium bromide can be compared with other pyridinium derivatives such as:

  • 2-Chloro-1-methylquinolinium tetrafluoroborate
  • 4-Chloro-3,5-dinitrobenzotrifluoride

These compounds share similar structural features but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific reactivity with thiols and its utility in analytical methods .

Properties

Molecular Formula

C12H11BrClN

Molecular Weight

284.58 g/mol

IUPAC Name

1-benzyl-2-chloropyridin-1-ium;bromide

InChI

InChI=1S/C12H11ClN.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

HOSJIUMJRRPKOJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.